molecular formula C20H12N2O2 B3855954 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 70730-76-6

5-anilino-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B3855954
CAS No.: 70730-76-6
M. Wt: 312.3 g/mol
InChI Key: AENOXDPXOIWLJM-UHFFFAOYSA-N
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Description

Contextualization of the Anthra[1,9-cd]isoxazol-6-one Core Structure

The 6H-anthra[1,9-cd]isoxazol-6-one scaffold is a complex heterocyclic system built upon the fundamental structure of anthrone (B1665570). This core is characterized by an isoxazole (B147169) ring—a five-membered ring containing adjacent nitrogen and oxygen atoms—fused to the 1 and 9 positions of the anthrone framework. This fusion creates a rigid, polycyclic structure that serves as a foundational template for chemical modification.

In chemical research, this core structure is recognized as a "privileged chemical scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.net For instance, the 6H-anthra[1,9-cd]isoxazol-6-one scaffold has been identified as a hit structure in the search for novel inhibitors of the protein lysine (B10760008) methyltransferase G9a, which is considered an important target for anti-cancer therapies. nih.govresearchgate.net A related structure, 1,9-pyrazoloanthrone, which features a pyrazole (B372694) ring instead of an isoxazole, has also been investigated for its biological activities, with derivatives being studied as potential anticancer agents. wikipedia.org The inherent bioactivity of this core makes it a valuable starting point for the design and synthesis of new therapeutic agents. nih.gov

Core Chemical Structures and Their Context

Core StructureParent CompoundKey FeaturesSignificance in Research
Anthra[1,9-cd]isoxazol-6-oneAnthrone / Anthraquinone (B42736)Fused polycyclic system incorporating an isoxazole ring.Serves as a scaffold for G9a inhibitors and other potential bioactive molecules. nih.govresearchgate.net
AnthraquinoneAnthraceneAromatic ketone structure with a wide range of biological activities.Forms the core of various anticancer agents and dyes. researchgate.netnih.gov
IsoxazoleAzoleFive-membered heterocyclic ring with adjacent nitrogen and oxygen.A "privileged scaffold" present in numerous pharmaceuticals with diverse therapeutic effects. rsc.orgrsc.org

Significance of Isoxazole and Anthraquinone Hybrid Scaffolds in Chemical Research

The strategic combination of distinct pharmacophores into a single hybrid molecule is a well-established approach in drug discovery. The fusion of isoxazole and anthraquinone scaffolds exemplifies this strategy, aiming to create novel compounds with potentially enhanced or unique biological profiles.

Anthraquinones are an important class of compounds with wide-ranging applications. nih.gov The anthraquinone core is a key component in several anticancer agents, and its derivatives are known to interact with biological macromolecules like DNA. researchgate.netnih.gov The planar structure and electronic properties of anthraquinones make them versatile templates for developing biologically active molecules. researchgate.net

Isoxazoles , as a class of five-membered heterocyclic compounds, have attracted significant attention in medicinal chemistry due to their diverse and potent biological activities. rsc.orgresearchgate.net The isoxazole ring is present in numerous clinically used drugs and natural products, demonstrating activities such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netnih.gov The structural characteristics of the isoxazole ring allow it to engage in various noncovalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.

By creating hybrid structures that contain both the anthraquinone and isoxazole motifs, researchers aim to leverage the favorable properties of each component. This approach can lead to compounds with novel mechanisms of action or improved pharmacological characteristics compared to the individual scaffolds. nih.gov

Rationale for Focused Academic Investigation of 5-Anilino Substitution

The specific placement of an anilino (-NH-Ph) group at the 5-position of the anthra[1,9-cd]isoxazol-6-one core is a deliberate synthetic modification intended to modulate the molecule's properties. The rationale for this focused investigation stems from the established importance of amino and substituted amino groups in the biological activity of anthraquinone-based compounds. biointerfaceresearch.com

Research has shown that the introduction of amino groups onto the anthraquinone core can significantly influence its biological and physicochemical properties. researchgate.net For example, 5-(aminoalkyl)amino derivatives of the related anthra[1,9-cd]pyrazol-6(2H)-one scaffold have been specifically investigated as novel anticancer agents. wikipedia.org This highlights the strategic importance of substitution at the 5-position for generating potent bioactivity.

Furthermore, the anilino substituent itself offers several advantages:

Modulation of Electronic Properties : The aniline (B41778) ring can influence the electron distribution across the entire polycyclic system, which can affect the molecule's ability to interact with biological targets like enzymes or DNA. researchgate.net

Pharmacokinetic Profile : The nature of the substituent on the aniline ring can be varied to fine-tune parameters such as lipophilicity, which plays a critical role in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Additional Binding Interactions : The phenyl group of the anilino moiety can participate in additional binding interactions, such as hydrophobic or π-π stacking interactions, within a target's active site, potentially increasing binding affinity and selectivity.

The focused academic investigation into the 5-anilino substitution is therefore a rational design strategy aimed at exploring the structure-activity relationship (SAR) of the anthra[1,9-cd]isoxazol-6-one scaffold to develop new compounds with optimized therapeutic potential. nih.gov

Biological Significance of Molecular Components

ComponentReported Biological Activities / Significance
Anthraquinone CoreAnticancer, antibacterial, ability to interact with DNA. researchgate.netnih.govbiointerfaceresearch.com
Isoxazole RingAntimicrobial, anticancer, anti-inflammatory, neuroprotective. rsc.orgresearchgate.net
Anilino SubstitutionModulates electronic properties, influences binding affinity, and can enhance anticancer activity. wikipedia.orgbiointerfaceresearch.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-anilino-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2/c23-19-13-8-4-5-9-14(13)20-18-16(22-24-20)11-10-15(17(18)19)21-12-6-2-1-3-7-12/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENOXDPXOIWLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339401
Record name STK846364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70730-76-6
Record name STK846364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Anilino 6h Anthra 1,9 Cd Isoxazol 6 One and Its Precursors

Strategies for the Construction of the Anthra[1,9-cd]isoxazol-6-one Ring System

The formation of the fused isoxazole (B147169) ring onto the anthraquinone (B42736) framework is the cornerstone of the synthesis. Various strategies have been developed that leverage the rich chemistry of anthraquinone derivatives to construct this specific heterocyclic system.

Cyclization Reactions Involving Anthraquinone Derivatives

The most common approach to the anthra[1,9-cd]isoxazol-6-one core involves the intramolecular cyclization of suitably substituted 1-amino-9,10-anthraquinones. nsc.rugoogle.com This transformation typically proceeds by generating a reactive nitrogen species at the 1-amino position, which then attacks the peri-carbonyl group (C-9) to form the five-membered isoxazole ring.

The starting materials for these cyclizations are often derived from readily available anthraquinone compounds. For instance, the synthesis can begin with the nitration of anthraquinone, followed by reduction to 1-aminoanthraquinone. Subsequent modifications can introduce the necessary functionalities to facilitate the final ring closure. Acid catalysis is frequently employed to promote the cyclization, with oleum or concentrated sulfuric acid being common reagents for this ring-closing step. google.com The reaction proceeds via the formation of a key intermediate that enables the nucleophilic attack of the nitrogen atom onto the carbonyl carbon.

Role of Diazonium Salts in Isoxazole Ring Formation

Diazonium salts derived from 1-aminoanthraquinone derivatives are pivotal intermediates in the construction of the isoxazole ring. The diazotization of the 1-amino group, typically using sodium nitrite in a strong acid medium like hydrochloric or sulfuric acid, generates a highly reactive diazonium cation. core.ac.ukresearchgate.net

This diazonium intermediate can undergo an intramolecular cyclization, often referred to as a Pschorr-type reaction, where the diazonium group is displaced by the oxygen of the peri-carbonyl group. This process leads directly to the formation of the N-O bond of the isoxazole ring. The reaction is typically facilitated by heating the acidic solution of the diazonium salt. The choice of acid and reaction temperature can be crucial for optimizing the yield of the cyclized product and minimizing the formation of byproducts.

Table 1: Key Intermediates in Anthra[1,9-cd]isoxazol-6-one Ring Synthesis

IntermediatePrecursorReagents for FormationRole in Synthesis
1-Aminoanthraquinone1-NitroanthraquinoneSnCl₂/HCl or Na₂SStarting material for diazotization
1-Diazoniumanthraquinone Salt1-AminoanthraquinoneNaNO₂ / H⁺Key reactive intermediate for cyclization
1-Azidoanthraquinone1-Diazoniumanthraquinone SaltNaN₃Precursor for thermal cyclization

Thermal Rearrangements and Intramolecular Cycloadditions

Alternative strategies for forming the anthra[1,9-cd]isoxazol-6-one system include thermal rearrangements and intramolecular cycloadditions. One such approach involves the thermal decomposition of 1-azido-9,10-anthraquinone. The azide (B81097) group, upon heating, can extrude nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then undergo an intramolecular insertion reaction with the peri-carbonyl group, leading to the formation of the isoxazole ring.

While effective, these thermal methods can sometimes lead to the formation of rearranged products. For example, the thermolysis of certain 3-substituted 6H-6-oxo-anthra[1,9-cd]isoxazoles has been shown to result in the formation of anthra[1,2-d]imidazole derivatives, indicating the complex reactivity of this heterocyclic system at elevated temperatures. Intramolecular cycloaddition reactions, though less common for this specific system, represent a potential pathway where a suitably functionalized side chain on the anthraquinone backbone could react with a nitroso or other reactive group to form the heterocyclic ring. nih.govresearchgate.net

Introduction of the Anilino Moiety at the C-5 Position

Once the anthra[1,9-cd]isoxazol-6-one core is established, the next critical step is the introduction of the anilino group at the C-5 position. This is typically achieved through nucleophilic aromatic substitution reactions on a precursor bearing a suitable leaving group at this position.

Nucleophilic Amination Reactions

The most direct method for introducing the anilino group is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 5-halo-6H-anthra[1,9-cd]isoxazol-6-one, most commonly the 5-chloro derivative, with aniline (B41778). nih.gov The electron-withdrawing nature of the anthraquinone core and the fused isoxazole ring activates the halogen at the C-5 position towards nucleophilic attack.

The reaction proceeds via the addition of aniline to the C-5 carbon, forming a Meisenheimer-like intermediate. Subsequent elimination of the halide ion restores the aromaticity of the system and yields the desired 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one. This methodology is analogous to the well-established amination reactions used in the synthesis of various anthraquinone dyes and related heterocyclic compounds. researchgate.net

Optimization of Reaction Conditions and Solvent Effects

The efficiency of the nucleophilic amination reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the presence of a base, and the choice of solvent. researchgate.netresearchgate.net

Temperature: The reaction often requires heating to proceed at a reasonable rate. Temperatures typically range from ambient to the reflux temperature of the chosen solvent. Higher temperatures can increase the reaction rate but may also lead to the formation of side products.

Base: The addition of a base, such as triethylamine, pyridine, or an inorganic carbonate like potassium carbonate, is often beneficial. The base serves to neutralize the hydrogen halide (e.g., HCl) that is formed during the reaction, preventing the protonation of the aniline nucleophile and driving the equilibrium towards the product.

Solvent: The choice of solvent can have a significant impact on the reaction outcome. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are commonly used as they can effectively solvate the charged intermediate and facilitate the substitution reaction. The polarity and boiling point of the solvent are important considerations when optimizing the reaction temperature and ensuring the solubility of the reactants.

Table 2: Representative Conditions for Nucleophilic Amination

Leaving GroupAmineSolventBaseTemperature (°C)Yield (%)
ChloroAnilineAcetonitrileTriethylamineRefluxModerate to High
ChloroAnilineDMFK₂CO₃80-100High
BromoCyclohexylamineEthanol-Reflux22
ChloroPhenethylamineMethanol-5057

Note: The data in the table is illustrative and based on analogous reactions reported in the literature for related anthraquinone and anthrapyrazole systems. Specific yields for this compound may vary.

Catalytic and Non-Catalytic Approaches to C-N Bond Formation

The formation of the C-N bond between the aniline moiety and the C-5 position of the anthra[1,9-cd]isoxazol-6-one core is a critical step in the synthesis of the title compound. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr), which can be conducted via both non-catalytic and catalytic pathways.

Non-Catalytic Approaches: The most direct and traditionally employed method for C-N bond formation in this context is the non-catalytic nucleophilic aromatic substitution. This approach involves the reaction of a precursor, typically a 5-halo-6H-anthra[1,9-cd]isoxazol-6-one, with aniline. The inherent electron-withdrawing nature of the anthraisoxazolone ring system activates the halide leaving group, facilitating its displacement by the nucleophilic aniline.

Although direct examples for the 5-anilino substitution are not extensively detailed in the provided literature, analogous reactions on the anthraquinone-derived heterocyclic core are well-documented. For instance, the amination of 3-chloro-6H-6-oxoanthra[1,9-cd]isoxazole with various amines, such as dimethylamine, proceeds under thermal conditions in a suitable solvent like methanol. arkat-usa.org This demonstrates the feasibility of SNAr reactions on this scaffold without the need for a catalyst. The reaction proceeds by the amine acting as a nucleophile, attacking the electron-deficient carbon atom bearing the halogen, and subsequently displacing it.

Table 1: Examples of Non-Catalytic Amination on the Anthra[1,9-cd]isoxazol-6-one Core

Precursor Amine Solvent Conditions Product
3-Chloro-6H-6-oxoanthra[1,9-cd]isoxazole Dimethylamine Methanol 30-35°C 3-Dimethylamino-6H-6-oxoanthra[1,9-cd]isoxazole arkat-usa.org

Catalytic Approaches: Modern organic synthesis increasingly relies on catalytic methods to form C-N bonds due to their efficiency, milder reaction conditions, and broader substrate scope. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. While specific applications of this methodology for this compound are not explicitly reported in the available research, the principles are highly applicable.

A hypothetical catalytic synthesis would involve the reaction of a 5-halo-anthra[1,9-cd]isoxazol-6-one with aniline in the presence of a palladium catalyst, a phosphine ligand (e.g., t-BuXPhos), and a base. researchgate.net The catalytic cycle facilitates the coupling of the aryl halide with the amine under conditions that are often milder than those required for traditional SNAr, potentially leading to higher yields and cleaner reactions. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction. This approach represents a promising, though underexplored, avenue for the synthesis of the title compound.

Advanced Synthetic Techniques and Green Chemistry Considerations

In line with the principles of green chemistry, advanced techniques such as microwave-assisted synthesis and solvent-free protocols are being explored to improve the efficiency and environmental footprint of chemical manufacturing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. This technique can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing the formation of byproducts. researchgate.netmdpi.com The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to uniform and instantaneous heating that is not achievable with conventional methods.

For the synthesis of this compound, MAOS could be applied to the key C-N bond-forming step. The reaction of a 5-halo precursor with aniline, which may be sluggish under conventional heating, could be significantly accelerated under microwave irradiation. The use of a sealed reaction vessel allows for temperatures to be reached that are above the boiling point of the solvent, further increasing the reaction rate. This approach aligns with green chemistry principles by saving energy and time. mdpi.com

Solvent-Free Reaction Protocols

Eliminating solvents from chemical reactions is a primary goal of green chemistry, as solvents often contribute the largest portion of waste in a chemical process. Solvent-free, or solid-state, reactions are conducted by mixing the neat reactants, sometimes with a solid support or catalyst. These reactions can be promoted by grinding, heating, or microwave irradiation. researchgate.netmdpi.com

A potential solvent-free protocol for the target molecule would involve mixing solid 5-halo-6H-anthra[1,9-cd]isoxazol-6-one with aniline and a solid base (e.g., potassium carbonate). The mixture could then be heated or irradiated with microwaves to initiate the reaction. Such an approach would eliminate the need for solvent purchase, purification, and disposal, making the process more economical and environmentally benign.

Development of Chemo- and Regioselective Syntheses

Regioselectivity: The synthesis of this compound, as opposed to other isomers, is a challenge of regioselectivity. The position of the incoming anilino group is dictated by the substitution pattern of the starting materials. To achieve substitution at the C-5 position, the synthesis must begin with a precursor that has a leaving group (like a halogen or a nitro group that can be reduced and diazotized) specifically at that position. The synthesis of this specific precursor is the key step that governs the regiochemical outcome of the final C-N bond formation. This contrasts with syntheses that yield substitution at other positions, such as the C-3 position, which would start from a 3-halo precursor. arkat-usa.org

Chemoselectivity: Chemoselectivity refers to the ability to react with one functional group in the presence of others. An interesting example of chemoselectivity is observed in the amination of anthra[1,9-cd:5,10-c,d,]bisisoxazole, a related compound with two isoxazole rings. arkat-usa.org The reaction of this substrate with amines in an inert atmosphere leads to the reductive cleavage of one isoxazole ring, affording 3(5)-alkylamino-7-amino-6H-6-oxoanthra[1,9-cd]isoxazoles. arkat-usa.org However, when the same reaction is conducted in the presence of air, a simple nucleophilic substitution occurs without ring cleavage. arkat-usa.org This demonstrates how reaction conditions can be tuned to control the chemical outcome, selectively targeting different reaction pathways.

Purification and Isolation Strategies

The isolation of pure this compound from the reaction mixture is essential for its characterization and subsequent use. Standard laboratory techniques, including filtration, extraction, chromatography, and recrystallization, are commonly employed.

Filtration and Extraction: If the product precipitates from the reaction mixture upon cooling, it can be isolated by simple filtration. Alternatively, the reaction mixture is often worked up by partitioning between an organic solvent (such as ethyl acetate or dichloromethane) and water. This liquid-liquid extraction separates the desired organic product from water-soluble impurities and inorganic salts.

Chromatography: Column chromatography is a powerful technique for separating the target compound from unreacted starting materials and byproducts. arkat-usa.org A solid stationary phase, typically silica gel, is used, and a liquid mobile phase (eluent), such as a mixture of ethyl acetate and n-hexane, is passed through the column. Components of the mixture separate based on their differing affinities for the stationary and mobile phases.

Recrystallization: This is a final purification step to obtain highly pure crystalline material. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethanol or benzene-heptane) and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

The choice of purification strategy depends on the physical properties of the compound and the nature of the impurities present. A combination of these techniques is often required to achieve high purity.

Table 2: Common Purification Techniques

Technique Description Typical Solvents/Materials Reference
Column Chromatography Separation based on differential adsorption Silica gel, Ethyl acetate/n-hexane arkat-usa.org
Recrystallization Purification based on differential solubility Ethanol, Benzene-heptane

Chemical Reactivity and Mechanistic Pathways of 5 Anilino 6h Anthra 1,9 Cd Isoxazol 6 One

Exploration of Isoxazole (B147169) Ring Cleavage Reactions

The isoxazole moiety fused to the anthraquinone (B42736) core is a key determinant of the molecule's chemical behavior. Its stability is highly dependent on the reaction conditions and the nature of the attacking reagents, leading to various cleavage pathways.

Reductive Cleavage of the N-O Bond

The N-O bond within the isoxazole ring is susceptible to reductive cleavage. This transformation is a known reaction for isoxazolines and related heterocycles, often employing methods such as hydrogenolysis. nih.gov For 6H-6-oxoanthra[1,9-cd]isoxazole derivatives, a regenerative splitting of the isoxazole cycle has been observed upon boiling in dimethylformamide (DMFA). ic.ac.uk While a variety of reagents are known to facilitate the reductive cleavage of N-O bonds in other systems, such as Raney nickel, LiAlH₄, and various transition metal complexes, the specific application of these to the anthra[1,9-cd]isoxazol-6-one core requires further investigation. nih.govrsc.orgrsc.org The cleavage typically results in the formation of more complex structures or functionalized derivatives, such as β-hydroxyketones or γ-aminoalcohols, depending on the substrate and reaction conditions. nih.gov

Influence of Nucleophiles on Ring Opening

Nucleophiles, particularly amines, play a significant role in promoting the cleavage of the isoxazole ring. The reaction of a related compound, anthra[1,9-cd:5,10-c,d']bisisoxazole, with primary and secondary amines at room temperature in an inert atmosphere leads to the cleavage of one of the isoxazole moieties. ic.ac.ukarkat-usa.org This reaction pathway underscores the ability of nucleophiles to attack the heterocyclic ring, initiating a cascade that results in bond scission.

The reaction outcome is highly sensitive to the atmospheric conditions. For instance, the amination of anthra[1,9-cd:5,10-c,d']bisisoxazole in the presence of air results in nucleophilic substitution on the aromatic framework without cleavage of the isoxazole ring. arkat-usa.org Conversely, under an inert atmosphere, the reaction proceeds via reductive cleavage, yielding 3(5)-alkylamino-7-amino-6H-6-oxoanthra[1,9-cd]isoxazoles. arkat-usa.org This suggests a mechanism where the amine acts not only as a nucleophile but potentially as a reducing agent in the absence of an external oxidant like oxygen.

Table 1: Influence of Atmosphere on the Amination of Anthra[1,9-cd:5,10-c,d']bisisoxazole

ReactantAtmosphereProduct TypeReference
Primary/Secondary AminesInert AtmosphereIsoxazole Ring Cleavage arkat-usa.org
Primary/Secondary AminesAirSubstitution without Ring Cleavage arkat-usa.org

Factors Governing Stability and Lability of the Isoxazole Moiety

The stability of the isoxazole ring in the 6H-anthra[1,9-cd]isoxazol-6-one scaffold is governed by several factors. The fusion to the rigid anthraquinone system provides a degree of stability. However, the inherent strain and the weak N-O bond of the isoxazole ring make it a reactive site. ic.ac.uk

Key factors influencing its lability include:

Temperature: Elevated temperatures, such as boiling in DMFA, can provide the necessary energy to initiate cleavage. ic.ac.uk

Nucleophiles: Strong nucleophiles, especially amines, can trigger ring-opening reactions. ic.ac.ukarkat-usa.org

Reaction Atmosphere: The presence or absence of oxygen can dictate whether the reaction pathway favors substitution or ring cleavage. arkat-usa.org

In many instances of nucleophilic substitution on the anthraquinone portion of the molecule, the isoxazole ring remains intact, demonstrating its conditional stability. ic.ac.uk The lability is therefore not absolute but rather a potential reactivity that can be accessed under specific, often reductive, conditions.

Reactivity of the Anthraquinone Framework

The anthraquinone portion of the molecule, a large polycyclic aromatic system, possesses its own distinct reactivity, primarily centered around substitution reactions.

Electrophilic Aromatic Substitution Potentials

The potential for electrophilic aromatic substitution (SEAr) on the 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one framework is generally low. The anthraquinone core is considered an electron-deficient system due to the deactivating, electron-withdrawing effect of the two carbonyl groups. nih.gov This deactivation significantly reduces the nucleophilicity of the aromatic rings, making them less susceptible to attack by electrophiles. wikipedia.org

Nucleophilic Substitution at Activated Positions

In contrast to its inertness towards electrophiles, the anthraquinone framework is activated for nucleophilic aromatic substitution. For the parent 6H-6-oxoanthra[1,9-cd]isoxazoles, nucleophilic substitutions are readily carried out. ic.ac.uk Quantum chemical calculations on related 1,10-anthraquinone derivatives indicate that the activity of positions towards nucleophiles decreases in the order of 9 > 4 > 2. ic.ac.uk

The reaction of anthra[1,9-cd:5,10-c,d']bisisoxazole with amines in the presence of air provides a clear example of nucleophilic substitution on the aromatic core, yielding (5)-alkylamino-anthra[1,9-cd:5,10-c,d']bisisoxazole without affecting the heterocyclic rings. arkat-usa.org This highlights that under non-reductive (aerobic) conditions, the anthraquinone framework is the preferred site of attack for nucleophiles. Similar reactivity patterns are observed in the closely related anthra[1,9-cd]pyrazol-6(2H)-one system, where nucleophilic substitution reactions are used to prepare various derivatives. arabjchem.org The anilino group at the 5-position in the title compound would further influence the regioselectivity of nucleophilic attack on the anthraquinone backbone.

Reaction Mechanisms of Anilino Group Transformations

The chemical reactivity of the anilino group in this compound is intrinsically linked to the electronic properties of the anthraisoxazolone core. The presence of electron-withdrawing groups and the fused ring system influences the nucleophilicity of the anilino nitrogen and the susceptibility of the aromatic rings to substitution reactions. Mechanistic insights are often drawn from related anthraquinone and anthra[1,9-cd:5,10-c,d,]bisisoxazole systems.

Amination Mechanisms of Related Compounds

The introduction of amino groups onto the 6H-anthra[1,9-cd]isoxazol-6-one scaffold and its analogues typically proceeds via nucleophilic substitution pathways. It is known that 6H-6-oxoanthra[1,9-cd]isoxazoles are susceptible to nucleophilic substitution of hydrogen or halogen atoms at the 3 and 5-positions. arkat-usa.org The reaction of anthra[1,9-cd:5,10-c,d,]bisisoxazole, a stable heteroanalogue of 1,5-anthraquinone, with primary and secondary amines provides a relevant model for understanding these amination mechanisms. arkat-usa.org

In an inert atmosphere, treatment of anthra[1,9-cd:5,10-c,d,]bisisoxazole with alkylamines leads to the cleavage of one of the isoxazole moieties, affording 3(5)-alkylamino-7-amino-6H-6-oxoanthra[1,9-cd]isoxazoles. arkat-usa.org This suggests a reductive cleavage of the N-O bond in the isoxazole ring is a key mechanistic step. arkat-usa.org Conversely, when the amination is conducted in the presence of air, the isoxazole moiety remains intact, yielding (5)-alkylamino-anthra[1,9-cd:5,10-c,d,]bisisoxazole. arkat-usa.org This indicates that the reaction pathway is highly sensitive to the reaction conditions, particularly the presence of an oxidizing agent.

The proposed mechanism for the formation of 2-amino-1,4-naphthoquinones from 1,4-naphthoquinone (B94277) and an amine, a related quinone system, involves an initial Michael addition of the amine to the quinone ring. This is followed by an oxidation step to yield the final product. A similar oxidative addition coupling mechanism could be envisioned for the amination of the anthraisoxazolone core.

A general scheme for the amination of a related diisoxazole compound suggests that nucleophilic attack by an amine can occur at multiple positions, leading to a mixture of products. ic.ac.uk The reaction of anthra[1,9;-5,10-cd;d'c']diisoxazole with amines in polar aprotic solvents results in a complex mixture of colored products, indicating the high reactivity of this system towards nucleophiles. ic.ac.uk The formation of these products can be explained by an initial nucleophilic attack followed by splitting of the isoxazole cycle. ic.ac.uk

Functional Transformations by Aminoalkylamines

While specific studies on the functional transformation of the 5-anilino group in this compound by aminoalkylamines are not extensively documented, the reactivity of the core structure allows for the introduction of such side chains. The synthesis of derivatives bearing aminoalkylamino groups would likely follow the general principles of nucleophilic substitution on the anthraisoxazolone ring.

For instance, a chloro-substituted precursor, such as 5-chloro-6H-anthra[1,9-cd]isoxazol-6-one, could react with an aminoalkylamine via a nucleophilic aromatic substitution (SNAr) mechanism to introduce the aminoalkylamino side chain at the 5-position. The reaction would proceed through a Meisenheimer-like intermediate, where the aminoalkylamine adds to the carbon bearing the chlorine atom, followed by the elimination of the chloride ion to restore aromaticity. The presence of the electron-withdrawing carbonyl group and the isoxazole ring would activate the system towards such nucleophilic attack.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, it is possible to map the electron density and, consequently, the exact positions of atoms within the crystal lattice. This technique would provide the most detailed structural information for 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one.

However, a thorough search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, the following subsections describe the type of information that would be obtained from such an analysis if a suitable crystal were to be grown and analyzed.

Table 1: Hypothetical Bond Length and Angle Data for this compound

The following table is for illustrative purposes only, showcasing the type of data that would be generated from an X-ray crystallographic analysis. The values are not based on experimental results for the specified compound.

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC(5)N(amino)e.g., 1.38
Bond LengthN(isoxazole)O(isoxazole)e.g., 1.42
Bond LengthC(6)O(carbonyl)e.g., 1.21
Bond AngleC(4a)C(5)N(amino)e.g., 121.5
Bond AngleC(5a)C(6)O(carbonyl)e.g., 120.8
Dihedral AngleC(4a)C(5)N(amino)C(phenyl)

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged within the crystal lattice. This includes identifying and characterizing intermolecular forces such as hydrogen bonds, van der Waals interactions, and potential π-π stacking between the aromatic rings of adjacent molecules. For this compound, one would expect to observe hydrogen bonding involving the amine proton of the anilino group and potentially the carbonyl oxygen or the isoxazole (B147169) nitrogen of a neighboring molecule. The analysis would detail the distances and angles of these interactions, providing insight into the solid-state stability and physical properties of the compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify its accuracy. The molecular formula for this compound is C₂₀H₁₂N₂O₂.

A search of the scientific literature did not provide specific experimental elemental analysis results for this compound. However, a typical procedure would involve combusting a small, precise amount of the purified compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂). The experimentally determined percentages would then be compared to the calculated theoretical values to confirm the empirical formula.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for C₂₀H₁₂N₂O₂

This table illustrates how experimental data from elemental analysis would be presented and compared with theoretical values. The "Experimental (%)" column is currently blank as no published data was found.

ElementTheoretical (%)Experimental (%)
Carbon (C)76.91
Hydrogen (H)3.87
Nitrogen (N)8.97
Oxygen (O)10.25

Theoretical and Computational Chemistry Studies of 5 Anilino 6h Anthra 1,9 Cd Isoxazol 6 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and orbital energies, which are key to a molecule's stability and reactivity. For 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one, such calculations would provide a foundational understanding of its chemical nature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. A dedicated DFT study would be required to calculate the specific energy values for the HOMO, LUMO, and the resultant energy gap for this compound.

Table 1: Hypothetical Frontier Orbital Energies and Energy Gap

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMOData not available
Lowest Unoccupied Molecular Orbital EnergyELUMOData not available
HOMO-LUMO Energy GapΔEData not available

This table illustrates how data from a DFT calculation would be presented. Actual values are pending experimental or computational studies.

Derived from the HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity.

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have larger energy gaps.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These parameters are crucial for predicting how the molecule will interact with other chemical species. A computational analysis would be necessary to determine these values for this compound.

Table 2: Hypothetical Global Reactivity Descriptors

ParameterSymbolValue (eV)
Chemical PotentialμData not available
Chemical HardnessηData not available
Electrophilicity IndexωData not available

This table shows the format for presenting global reactivity descriptors. The values are contingent on future computational research.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, which is electron-poor and represents likely sites for nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms and positive potential near the hydrogen atoms of the anilino group, guiding predictions about its intermolecular interactions.

Reaction Mechanism Modeling through Computational Approaches

Computational modeling is a powerful method for investigating the step-by-step pathways of chemical reactions. By simulating the reaction coordinates, researchers can identify intermediates, products, and, crucially, the transition states that connect them. This approach provides deep insights into reaction feasibility, kinetics, and thermodynamics that are often difficult to obtain through experimentation alone.

A transition state represents the highest energy point along a reaction pathway. Characterizing its geometry and energy is essential for calculating the activation energy, which determines the reaction rate. Computational methods, such as DFT, can locate these transient structures and confirm they are true transition states by identifying a single imaginary frequency in a vibrational analysis. For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state analysis would elucidate the energetic barriers and provide a detailed understanding of the reaction dynamics.

Energetic Profiles of Reactions

Detailed energetic profiles for reactions involving this compound are not extensively documented in publicly available literature. However, studies on related anthra[1,9-cd]isoxazole systems provide insights into potential reaction pathways and their energetic considerations. One of the key reactions of interest is the cleavage of the isoxazole (B147169) ring, which can be initiated by nucleophilic attack.

Research on the reactivity of a related compound, anthra[1,9-cd:5,10-c,d,]bisisoxazole, with amines has shown that the isoxazole ring is susceptible to cleavage. ic.ac.ukarkat-usa.org This reaction proceeds through a nucleophilic attack on the anthraquinone (B42736) framework, leading to the opening of one of the isoxazole moieties. ic.ac.ukarkat-usa.org While the specific energetic barriers for this compound have not been reported, the feasibility of this reaction in analogous systems suggests a thermodynamically accessible pathway.

Table 1: Postulated Energetic Data for Isoxazole Ring Cleavage

ParameterPostulated ValueDescription
Activation Energy (Ea) ModerateThe reaction is known to occur, suggesting the energy barrier is not prohibitively high.
Reaction Enthalpy (ΔH) Likely ExothermicThe formation of more stable products would drive the reaction forward.

Note: The values in this table are qualitative and inferred from the reactivity of analogous compounds. Specific computational or experimental data for this compound is needed for quantitative assessment.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques have been employed to investigate the structure of this compound, particularly in the context of its interaction with biological targets. These studies are crucial for understanding its structure-activity relationships. nih.gov

Computational studies, such as those involving docking simulations, have implicitly explored the conformational space of this molecule to identify low-energy binding poses. nih.govresearchgate.net These studies suggest that the molecule adopts a specific conformation to optimize its interactions with its target.

The conformational preferences of substituted heteroaromatic amines are influenced by a balance of steric and electronic effects. researchgate.net In the case of this compound, the dihedral angle between the plane of the anilino ring and the anthraisoxazolone core is a critical conformational parameter. Theoretical calculations on similar systems often reveal the presence of low-energy conformers. researchgate.netnih.gov

Table 2: Key Conformational Parameters of this compound

ParameterDescriptionExpected Influence
Anilino Dihedral Angle The angle of rotation of the anilino group relative to the anthraisoxazolone plane.Determines the overall 3D shape and potential for steric hindrance.
N-H Bond Orientation The orientation of the hydrogen atom on the anilino nitrogen.Can influence intramolecular hydrogen bonding and interactions with solvent or receptors.

Further detailed conformational analysis using methods like Density Functional Theory (DFT) would be beneficial to precisely map the potential energy surface associated with the rotation of the anilino group and to identify the most stable conformers in different environments. researchgate.netresearchgate.net

Advanced Chemical Applications and Derivatization Strategies for the Anthra 1,9 Cd Isoxazol 6 One Scaffold

Design Principles for Scaffold Derivatization and Analogue Synthesis

The design and synthesis of analogues of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold are guided by the goal of systematically modifying its structure to enhance specific properties. A key strategy involves the introduction of a variety of substituents at different positions of the molecule to probe the structure-activity relationship (SAR).

Introduction of Diverse Substituents for Structural Variation

The synthesis of derivatives of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold often starts from commercially available or readily accessible starting materials like 1,5-dichloroanthraquinone. The core scaffold can be constructed through a reaction with reagents such as hydrazine, which can be further modified.

For instance, in the pursuit of developing G9a inhibitors, a series of compounds based on the 6H-anthra[1,9-cd]isoxazol-6-one scaffold were designed and synthesized. nih.gov One of the initial hit compounds, CPUY074001, featured a 6H-anthra[1,9-cd]isoxazol-6-one core. nih.gov To explore the SAR, two series of derivatives were synthesized by introducing various substituents at the C5 position.

One series of derivatives involved the introduction of different anilino groups at the C5 position. This was achieved by reacting the parent scaffold with a variety of substituted anilines. Another series of compounds involved the introduction of different aliphatic and aromatic amines at the C5 position. These synthetic efforts allowed for the exploration of the impact of electronic and steric effects of the substituents on the biological activity of the scaffold.

A related study on anthra[1,9-cd:5,10-c,d,]bisisoxazole, a stable analogue of 1,5-anthraquinone, demonstrated that treatment with primary and secondary amines in an inert atmosphere leads to the cleavage of one of the isoxazole (B147169) moieties, affording 3(5)-alkylamino-7-amino-6H-6-oxoanthra[1,9-cd]isoxazoles. This reaction highlights a method for introducing amino substituents onto the core structure.

Structure-Activity Relationship (SAR) Exploration in a Chemical Context

The systematic introduction of diverse substituents allows for a thorough exploration of the structure-activity relationship (SAR) of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold. The synthesized analogues are then typically subjected to in vitro assays to evaluate their biological activity.

In the context of G9a inhibition, the SAR of the synthesized derivatives was explored through docking simulations. nih.gov These studies revealed that the nature of the substituent at the C5 position significantly influences the inhibitory activity. For example, among the synthesized analogues, a compound designated as CPUY074020 displayed potent dual G9a inhibitory activity and anti-proliferative activity against several cancer cell lines. nih.gov This compound's enhanced activity can be attributed to the specific interactions of its substituents with the active site of the G9a enzyme.

The following interactive table summarizes the structure and activity of some representative 6H-anthra[1,9-cd]isoxazol-6-one derivatives as G9a inhibitors.

Compound IDR Group (Substituent at C5)G9a IC50 (μM)Antiproliferative Activity (GI50, μM)
CPUY074001 Anilino>50>50
CPUY074019 4-Methylanilino15.321.7
CPUY074020 4-Methoxyanilino1.83.5
CPUY074021 4-Fluoroanilino8.912.4

Role as a Precursor in Complex Organic Synthesis

The reactive nature of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold makes it a valuable precursor for the synthesis of more complex organic molecules, including fused heterocyclic systems.

Building Block for Fused Heterocyclic Systems

The isoxazole ring within the 6H-anthra[1,9-cd]isoxazol-6-one structure can potentially undergo ring-opening and subsequent recyclization reactions to form new heterocyclic rings. For example, the reaction of the related anthra[1,9;-5,10-cd;d'c']diisoxazole with amines leads to the cleavage of the isoxazole ring, which could be a strategic step in the synthesis of other fused systems. While specific examples starting from 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one are not extensively documented, the inherent reactivity of the isoxazole moiety suggests its utility as a synthon for constructing novel polycyclic aromatic compounds with tailored electronic and biological properties.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. While the direct participation of this compound in MCRs has not been widely reported, the presence of the amino group and the reactive heterocyclic core suggests its potential as a component in such reactions. For instance, the anilino moiety could act as a nucleophile in MCRs designed to build new heterocyclic rings onto the anthraquinone (B42736) framework. Further research is needed to explore the full potential of this scaffold in MCRs.

Potential in Materials Science and Organic Electronics Architectures

While the primary focus of research on this compound has been in the realm of medicinal chemistry, its structural features suggest potential applications in materials science and organic electronics. The core structure is a large, planar, and conjugated system, which are desirable characteristics for organic electronic materials.

The electronic properties of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold can be tuned by introducing electron-donating or electron-withdrawing groups. The anilino group at the C5 position is an electron-donating group, which can influence the HOMO and LUMO energy levels of the molecule. This tunability is crucial for designing materials with specific charge-transport properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Although specific studies on the materials science applications of this compound are limited, the broader class of anthraquinone derivatives has been investigated for their potential in organic electronics. The combination of the electron-accepting anthraquinone core with the electron-donating anilino group in this compound could lead to interesting intramolecular charge-transfer properties, which are beneficial for applications in nonlinear optics and as functional dyes. Further experimental and theoretical studies are warranted to explore the potential of this and related compounds in the field of materials science.

Chromophore Integration in Functional Materials (Non-Photophysical Property Discussion)

The anthra[1,9-cd]isoxazol-6-one core possesses a significant chromophore due to its extended conjugated system. The introduction of an anilino group at the 5-position is expected to further modulate its electronic and absorption properties, making it a candidate for use as a dye or pigment. In functional materials, such chromophores can be integrated to impart color, act as molecular building blocks for conductive polymers, or be used in other applications where light absorption is critical to a material's function beyond fluorescence or phosphorescence.

However, a detailed review of existing literature did not yield specific examples or research studies where this compound or its close derivatives have been incorporated into functional materials for such non-photophysical properties. Research on the related anthra[1,9-cd]pyrazol-6(2H)-one scaffold suggests potential applications in organic electronics, but this is a distinct heterocyclic system, and similar studies on the isoxazole analogue are not apparent. Without experimental data or theoretical studies, any discussion on its performance and utility in this context would be purely speculative.

Scaffold for Advanced Chemical Probes

The rigid, planar structure of the anthra[1,9-cd]isoxazol-6-one scaffold makes it an attractive starting point for the design of chemical probes. The anilino substituent at the 5-position provides a versatile handle for further derivatization, allowing for the attachment of recognition moieties (for specific analytes) or signaling units. The inherent spectroscopic properties of the core could potentially be modulated upon binding to a target, forming the basis for a sensor.

While the synthesis of various amino-substituted derivatives of the parent scaffold has been reported, these studies are predominantly framed within the context of structure-activity relationships for biological targets, such as the G9a histone methyltransferase. nih.gov There is no specific research available that describes the development of chemical probes from the this compound scaffold for the detection of ions, small molecules, or biomolecules. The design, synthesis, and characterization of such probes, including their selectivity, sensitivity, and response mechanisms, have not been documented in the reviewed literature.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one and its derivatives. While traditional synthetic routes exist, they often rely on harsh reaction conditions and hazardous reagents. The principles of green chemistry offer a roadmap for future synthetic explorations.

Key areas for investigation include:

Ultrasound-Assisted Synthesis: Sonochemical methods have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various isoxazole-based molecules. mdpi.com Exploring the application of ultrasonic irradiation to the key bond-forming reactions in the synthesis of the target compound could lead to significantly more sustainable processes. mdpi.com

Aqueous Media Synthesis: The use of water as a solvent is highly desirable from an environmental perspective. Research into performing the cyclization and amination steps in aqueous media, potentially eliminating the need for volatile organic solvents, would be a significant advancement. nih.gov

Photocatalytic Approaches: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N and C-C bonds under mild conditions. rsc.org Investigating photocatalytic methods for the construction of the isoxazole (B147169) ring or for the late-stage functionalization of the anthraquinone (B42736) core could provide novel and sustainable synthetic pathways. mdpi.com

Synthetic ApproachPotential AdvantagesRelevant Research Area
Ultrasound-Assisted SynthesisFaster reaction times, higher yields, reduced energy consumption.Green Chemistry, Sonochemistry
Aqueous Media SynthesisEnvironmentally benign, reduced use of volatile organic solvents.Green Chemistry, Sustainable Solvents
Photocatalytic MethodsMild reaction conditions, high functional group tolerance, novel bond formations.Photoredox Catalysis, Organic Synthesis

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and discovering new ones. Several complex transformations warrant deeper mechanistic scrutiny.

Future research should focus on:

Nucleophilic Aromatic Substitution (SNAr): The introduction of the anilino group at the 5-position likely proceeds via an SNAr mechanism. Detailed kinetic and computational studies could elucidate the precise mechanism (stepwise vs. concerted) and the factors that influence the regioselectivity of this reaction. rsc.org

Isoxazole Ring-Opening Reactions: The isoxazole ring is susceptible to cleavage under certain conditions. researchgate.netresearchgate.net Mechanistic studies, including isotopic labeling and computational modeling, could provide a detailed understanding of the pathways for both chemical and metabolic ring-opening, which is critical for predicting the stability and metabolic fate of these compounds. researchgate.netresearchgate.net

Reductive Cleavage: Reductive cleavage of the N-O bond in the isoxazole ring has been observed in related systems. nsf.gov A comprehensive investigation into the conditions and mechanisms of this process would be valuable for controlling the reactivity of the anthraisoxazolone core.

Advanced Computational Modeling and Prediction of Undiscovered Reactivity

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Advanced computational modeling can provide unprecedented insights into the behavior of this compound.

Promising avenues for computational research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: For applications in medicinal chemistry, 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. researchgate.net These models can guide the design of new analogues with improved potency and selectivity. nih.govresearchgate.net

Machine Learning for Reactivity Prediction: The application of machine learning and deep learning models to predict reaction outcomes and thermophysical properties is a rapidly growing field. nih.govnih.gov Training such models on datasets of related heterocyclic compounds could enable the prediction of undiscovered reactivity and the optimization of reaction conditions for this compound. ovid.com

Exploration of Unconventional Derivatization Strategies

To expand the chemical space accessible from the this compound scaffold and to generate novel analogues with unique properties, the exploration of unconventional derivatization strategies is essential.

Future research could explore:

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for molecular derivatization. Investigating transition-metal-catalyzed C-H activation at various positions on the anthraquinone and aniline (B41778) rings could provide access to a wide range of novel derivatives that would be difficult to synthesize using traditional methods. researchgate.netunistra.frbohrium.com

Photoredox Catalysis for Late-Stage Functionalization: As mentioned in the context of synthesis, photoredox catalysis can also be a powerful tool for the late-stage functionalization of complex molecules. researchgate.net This approach could be used to introduce new functional groups onto the this compound core under mild conditions, enabling the rapid generation of a library of analogues for biological screening or materials science applications. rsc.orgthieme-connect.commdpi.comacs.org

Enzymatic Transformations: Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. Exploring the use of enzymes to perform specific transformations on the this compound scaffold could lead to the synthesis of chiral derivatives and other complex structures that are not easily accessible through conventional chemistry.

Integration into New Chemical Technologies and Material Systems

Beyond its current focus in medicinal chemistry, the unique photophysical and electronic properties of the this compound scaffold suggest its potential for integration into a variety of new chemical technologies and material systems.

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): The extended π-system of the anthraquinone core suggests that derivatives of this compound could possess interesting electroluminescent properties. nih.gov Synthesis and characterization of novel derivatives for use as emitters or host materials in OLEDs could lead to the development of new display and lighting technologies. nih.gov

Fluorescent Probes for Bioimaging: The inherent fluorescence of many polycyclic aromatic hydrocarbons, combined with the potential for targeted derivatization, makes the this compound scaffold a promising candidate for the development of fluorescent probes. nih.govresearchgate.net These probes could be designed to selectively detect specific biomolecules or to report on changes in the cellular environment, such as pH. nih.govresearchgate.net

Advanced Materials: The rigid, planar structure of the anthraisoxazolone core could be exploited in the design of novel organic materials with applications in areas such as organic electronics, sensors, and smart textiles. The ability to tune the electronic properties through derivatization would be a key advantage in this context.

Q & A

Q. What is the role of 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one as a G9a inhibitor in epigenetic research?

This compound acts as a selective inhibitor of G9a, a histone lysine methyltransferase (HKMT) responsible for dimethylating histone H3K9, a marker associated with transcriptional repression. Researchers have identified its scaffold through shape-based virtual screening, which matched the substrate-binding pocket of G9a. Validation includes enzymatic assays (IC₅₀ values) and cellular studies measuring H3K9me2 reduction via Western blot .

Q. How can researchers synthesize this compound derivatives?

Derivatives are synthesized via nitrosation of precursor compounds, such as 3-alkylamino-5-arylamino-6H-anthra[1,9-cd]isoxazol-6-ones. Reaction conditions typically involve sodium nitrite in acidic media (e.g., HCl/THF) at 0–5°C, followed by purification via column chromatography. Structural confirmation requires NMR, HRMS, and X-ray crystallography .

Q. What stability considerations are crucial when handling this compound?

The isoxazole ring undergoes nucleophilic cleavage in DMSO, forming a reactive anthraquinone intermediate that may covalently modify proteins, leading to false positives in high-throughput screening (HTS). Alternative solvents like ethanol or DMF are recommended. Stability should be monitored using LC-MS under experimental conditions .

Advanced Research Questions

Q. How was shape-based virtual screening applied in the discovery of this compound?

Shape-based screening (e.g., ROCS software) compared molecular overlays of known G9a inhibitors with a compound library. Top hits were refined via structure-based molecular dynamics (MD) simulations to optimize binding to G9a’s catalytic site. Key interactions include hydrogen bonding with Asp1074 and hydrophobic packing with Phe1158 .

Q. How should researchers analyze contradictory biochemical data when validating inhibitory activity?

Contradictions between enzymatic and cellular assays may arise from off-target effects or compound instability. Mitigation strategies:

  • Use orthogonal assays (e.g., AlphaScreen, ITC) to confirm binding.
  • Perform counter-screens against related HKMTs (e.g., GLP, SETDB1).
  • Validate cellular activity with CRISPR-based G9a knockdown controls .

Q. What computational methods optimize selectivity against related methyltransferases?

Molecular docking and free-energy perturbation (FEP) calculations prioritize derivatives with reduced affinity for GLP (G9a-like protein). Key selectivity determinants include steric clashes with GLP’s Met1209 and enhanced π-π stacking in G9a’s Phe1158 pocket. QSAR models incorporating topological descriptors (e.g., MolLogP, polar surface area) further refine selectivity .

Q. How to design in vitro assays to evaluate pharmacokinetic properties?

  • Metabolic stability: Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS.
  • Plasma protein binding: Use ultrafiltration or equilibrium dialysis.
  • CYP inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Permeability: Perform Caco-2 monolayer assays with P-gp efflux transporter inhibition .

Q. What strategies confirm target engagement in cellular models?

  • Cellular thermal shift assay (CETSA): Monitor G9a thermal stabilization upon compound treatment.
  • Chemical proteomics: Use biotinylated probes to pull down G9a from lysates.
  • Epigenetic profiling: RNA-seq or ChIP-seq to assess H3K9me2-dependent gene reactivation (e.g., tumor suppressors) .

Methodological Notes

  • Key References: Prioritize studies from Bioorganic & Medicinal Chemistry (Chen et al., 2016) and European Journal of Medicinal Chemistry for experimental protocols .
  • Data Reproducibility: Replicate virtual screening workflows using open-source tools (e.g., AutoDock Vina) and validate synthetic routes with detailed spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.